Ethyl 1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as N-oxides, alcohols, and substituted quinolines, which can have different biological activities and applications.
Scientific Research Applications
Ethyl 1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The cyclopropylmethyl group enhances its binding affinity to the target enzymes, making it more effective.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Norfloxacin: A quinolone with a fluorine atom at the C-6 position, enhancing its antibacterial activity.
Levofloxacin: A chiral quinolone with a broader spectrum of activity.
Uniqueness
Ethyl 1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of the cyclopropylmethyl group and the ethyl ester functionality differentiates it from other quinolones, potentially offering advantages in terms of potency and spectrum of activity.
Properties
Molecular Formula |
C16H17NO3 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 1-(cyclopropylmethyl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)13-10-17(9-11-7-8-11)14-6-4-3-5-12(14)15(13)18/h3-6,10-11H,2,7-9H2,1H3 |
InChI Key |
JESGHESEWVYBQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3CC3 |
Origin of Product |
United States |
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